1,3-dichloro-5-(trifluoromethyl)isoquinoline
Description
1,3-dichloro-5-(trifluoromethyl)isoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Properties
CAS No. |
2751614-81-8 |
|---|---|
Molecular Formula |
C10H4Cl2F3N |
Molecular Weight |
266 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-dichloro-5-(trifluoromethyl)isoquinoline can be achieved through several methods. One common approach involves the reaction of 2-methylbenzonitrile with trifluoroacetonitrile under basic conditions . Another method includes the use of metal-catalyzed cross-coupling reactions, such as the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-dichloro-5-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
1,3-dichloro-5-(trifluoromethyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Fluorinated isoquinolines, including this compound, are investigated for their potential therapeutic effects and as components of pharmaceuticals.
Industry: The compound is used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 1,3-dichloro-5-(trifluoromethyl)isoquinoline involves its interaction with molecular targets and pathways within biological systemsThe exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-dichloro-5-(trifluoromethyl)isoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
3-(trifluoromethyl)isoquinoline: Synthesized via the reaction of 2-methylbenzonitrile with trifluoroacetonitrile.
2-trifluoromethylquinolines: Obtained through regioselective Friedlaender reactions. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
